molecular formula C15H10F6N4O2 B12382060 Pcsk9-IN-14

Pcsk9-IN-14

カタログ番号: B12382060
分子量: 392.26 g/mol
InChIキー: ISWPVKMGUSZGTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pcsk9-IN-14 is a chemical compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pcsk9-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.

化学反応の分析

Types of Reactions: Pcsk9-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.

    Substitution: Halogens, nucleophiles, and other substituting agents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Pcsk9-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.

    Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various biological processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9 for cholesterol management.

作用機序

Pcsk9-IN-14 exerts its effects by binding to PCSK9 and preventing its interaction with LDL receptors. This inhibition leads to an increase in the number of LDL receptors available on the surface of liver cells, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, where it forms stable complexes that block the enzyme’s activity. The pathways involved in this mechanism include the regulation of cholesterol homeostasis and lipid metabolism .

類似化合物との比較

    Alirocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDL receptors.

    Evolocumab: Another monoclonal antibody with a similar mechanism of action as alirocumab.

    Inclisiran: A small interfering RNA (siRNA) that reduces the production of PCSK9 by targeting its messenger RNA.

特性

分子式

C15H10F6N4O2

分子量

392.26 g/mol

IUPAC名

8-[3,5-bis(trifluoromethyl)phenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H10F6N4O2/c1-24-11-9(12(26)25(2)13(24)27)22-10(23-11)6-3-7(14(16,17)18)5-8(4-6)15(19,20)21/h3-5H,1-2H3,(H,22,23)

InChIキー

ISWPVKMGUSZGTA-UHFFFAOYSA-N

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。